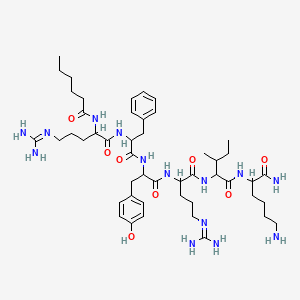

hexanoyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2

Beschreibung

Hex-RYYRIK-NH2 is a hexapeptide known for its role as an antagonist of the nociceptin receptor (ORL1). This compound is derived from a peptide library and has been studied extensively for its ability to inhibit the biological activities of nociceptin, a neuropeptide involved in pain modulation . The structure of Hex-RYYRIK-NH2 includes the amino acids arginine (Arg), tyrosine (Tyr), and lysine (Lys), which are crucial for its binding to the ORL1 receptor .

Eigenschaften

Molekularformel |

C48H78N14O8 |

|---|---|

Molekulargewicht |

979.2 g/mol |

IUPAC-Name |

6-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(hexanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |

InChI |

InChI=1S/C48H78N14O8/c1-4-6-8-20-39(64)57-35(18-13-26-55-47(51)52)42(66)60-37(28-31-15-9-7-10-16-31)45(69)61-38(29-32-21-23-33(63)24-22-32)44(68)59-36(19-14-27-56-48(53)54)43(67)62-40(30(3)5-2)46(70)58-34(41(50)65)17-11-12-25-49/h7,9-10,15-16,21-24,30,34-38,40,63H,4-6,8,11-14,17-20,25-29,49H2,1-3H3,(H2,50,65)(H,57,64)(H,58,70)(H,59,68)(H,60,66)(H,61,69)(H,62,67)(H4,51,52,55)(H4,53,54,56) |

InChI-Schlüssel |

BULLVLNXUBKWQF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hex-RYYRIK-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added .

Industrial Production Methods

In an industrial setting, the production of Hex-RYYRIK-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Reaktionstypen

Hex-RYYRIK-NH2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Tyrosinreste in Hex-RYYRIK-NH2 können einer Oxidation unterliegen, die zur Bildung von Dityrosin-Quervernetzungen führt.

Reduktion: Die Disulfidbrücken können, falls vorhanden, mit Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.

Substitution: Die Aminogruppen in Arginin und Lysin können an Substitutionsreaktionen mit Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride.

Hauptprodukte, die gebildet werden

Oxidation: Dityrosin-Quervernetzungen.

Reduktion: Freie Thiolgruppen.

Substitution: Alkylierte oder acylierte Derivate von Hex-RYYRIK-NH2.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Hex-RYYRIK-NH2 entfaltet seine Wirkung, indem es an den Nociceptin-Rezeptor (ORL1) bindet und als Antagonist wirkt. Diese Bindung hemmt die Aktivierung von G-Proteinen, die an den nachgeschalteten Signalwegen des Rezeptors beteiligt sind. Durch die Blockierung des Rezeptors verhindert Hex-RYYRIK-NH2 die biologischen Aktivitäten von Nociceptin, einschließlich seiner Rolle bei der Schmerzmodulation. Die wichtigsten molekularen Zielstrukturen sind der ORL1-Rezeptor und die zugehörigen G-Proteine.

Wirkmechanismus

Hex-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor (ORL1) and acting as an antagonist. This binding inhibits the activation of G proteins, which are involved in the downstream signaling pathways of the receptor. By blocking the receptor, Hex-RYYRIK-NH2 prevents the biological activities of nociceptin, including its role in pain modulation . The key molecular targets include the ORL1 receptor and associated G proteins .

Vergleich Mit ähnlichen Verbindungen

Hex-RYYRIK-NH2 ist einzigartig in seiner hohen Affinität und Spezifität für den Nociceptin-Rezeptor. Ähnliche Verbindungen umfassen:

IsoVa-RYYRIK-NH2: Ein Derivat mit einer Isovalerylgruppe, das seine Bindungsaffinität und Antagonistenaktivität beeinflusst.

H-YGGFRYYRIK-NH2: Ein Hybridpeptid, das Opioid- und Nociceptin-Rezeptorliganden kombiniert, und unterschiedliche pharmakologische Eigenschaften aufweist.

Diese Verbindungen beleuchten die strukturelle Vielfalt und funktionelle Spezifität von Peptiden, die das Nociceptin-Rezeptor ansprechen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.